2-(6-Bromo-8-fluoro-3-quinolyl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9BrFNO |
|---|---|
Molecular Weight |
270.10 g/mol |
IUPAC Name |
2-(6-bromo-8-fluoroquinolin-3-yl)ethanol |
InChI |
InChI=1S/C11H9BrFNO/c12-9-4-8-3-7(1-2-15)6-14-11(8)10(13)5-9/h3-6,15H,1-2H2 |
InChI Key |
DHESJJLUIDPALA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Br)F)CCO |
Origin of Product |
United States |
Synthetic Methodologies for 2 6 Bromo 8 Fluoro 3 Quinolyl Ethanol
Retrosynthetic Analysis of the Target Compound
A retrosynthetic approach to 2-(6-Bromo-8-fluoro-3-quinolyl)ethanol allows for the logical deconstruction of the molecule into simpler, commercially available, or readily synthesizable precursors.
Strategic Disconnections and Precursor Identification
The primary retrosynthetic disconnection involves the C-C bond between the quinoline (B57606) core and the ethanol (B145695) side chain. This leads to a key intermediate, a 6-bromo-8-fluoroquinoline (B1522413) synthon functionalized at the 3-position with a group amenable to conversion into the ethanol moiety (e.g., an acetyl group or a protected acetaldehyde (B116499) equivalent), and a C2 unit.
A more fundamental disconnection breaks the bonds forming the pyridine (B92270) ring of the quinoline system. This approach, central to classic quinoline syntheses, identifies a substituted aniline (B41778) and a suitable carbonyl-containing fragment as the primary building blocks. For the target molecule, this points towards a 2-amino-aryl carbonyl compound and a four-carbon aliphatic chain with appropriate functional groups to form the substituted pyridine ring.
Based on these disconnections, the following key precursors can be identified:
For the quinoline core: A substituted aniline such as 4-bromo-2-fluoroaniline (B1266173) .
For the pyridine ring and side chain: A carbonyl compound that can provide the necessary carbon atoms and the ethanol side chain, for instance, 4-hydroxy-2-butanone (B42824) or a protected analogue.
Alternatively, a pre-functionalized aromatic precursor such as 2-amino-5-bromo-3-fluorobenzaldehyde or 6-bromo-8-fluoroisatin .
Role of Quinolines Bearing Halogen and Alkyl Substituents as Synthons
Quinolines substituted with halogens and alkyl groups are pivotal synthons in organic synthesis. The bromine and fluorine atoms on the benzene (B151609) ring of the target molecule are not just passive substituents; they significantly influence the electronic properties of the ring system and can serve as handles for further chemical modification, although in the context of this article, they are integral parts of the final structure. The ethanol substituent at the 3-position is a key functional group that can be derived from various alkyl precursors, highlighting the versatility of quinoline synthesis in accommodating functionalized side chains.
Direct and Stepwise Synthetic Routes
The construction of the this compound molecule can be envisioned through several well-established cyclization and annulation strategies.
Cyclization and Annulation Strategies for the Quinolyl Core
The formation of the quinoline ring is the critical step in the synthesis of the target compound. Modified classical methods and modern oxidative strategies offer plausible pathways.
The Friedländer annulation is a robust method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a potential Friedländer approach would involve the reaction of 2-amino-5-bromo-3-fluorobenzaldehyde with 4-hydroxy-2-butanone . This reaction is typically catalyzed by acids or bases. wikipedia.org
The reaction mechanism proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to yield the quinoline ring. wikipedia.org The presence of the hydroxyl group in 4-hydroxy-2-butanone would directly install the desired ethanol side chain at the 3-position of the quinoline core.
The Pfitzinger reaction provides an alternative route, starting from an isatin (B1672199) derivative. wikipedia.org In a hypothetical synthesis of the target compound, 6-bromo-8-fluoroisatin would be treated with a base to open the lactam ring, followed by condensation with 4-hydroxy-2-butanone . wikipedia.orgresearchgate.net This would yield a quinoline-4-carboxylic acid, which would then require a subsequent decarboxylation step to arrive at the desired 3-substituted quinoline.
A comparison of these two potential routes is presented in the table below.
| Feature | Modified Friedländer Approach | Modified Pfitzinger Approach |
| Aromatic Precursor | 2-amino-5-bromo-3-fluorobenzaldehyde | 6-bromo-8-fluoroisatin |
| Carbonyl Precursor | 4-hydroxy-2-butanone | 4-hydroxy-2-butanone |
| Key Transformation | Acid or base-catalyzed condensation and cyclodehydration wikipedia.org | Base-mediated ring opening, condensation, cyclization, and subsequent decarboxylation wikipedia.orgresearchgate.net |
| Directness | Potentially a single step to the quinoline core with the side chain | Multi-step process involving formation of a carboxylic acid intermediate |
Modern synthetic chemistry has seen the rise of oxidative annulation reactions, which offer more atom-economical and environmentally benign alternatives to classical methods. mdpi.com These reactions often utilize transition metal catalysts to construct the quinoline ring from anilines and various coupling partners. mdpi.com
A plausible oxidative annulation strategy for the synthesis of this compound could involve the reaction of 4-bromo-2-fluoroaniline with an unsaturated alcohol like allyl alcohol or a related derivative. mdpi.com Such reactions can be catalyzed by various transition metals, including palladium and ruthenium, and often proceed via C-H activation and subsequent cyclization. mdpi.com The choice of catalyst and reaction conditions would be crucial to control the regioselectivity and achieve the desired 3-substituted quinoline.
The table below summarizes some general features of potential oxidative annulation strategies.
| Catalyst System | Coupling Partner | General Conditions |
| Palladium(II) acetate (B1210297) / Collidine / Brønsted acid | Aliphatic alcohols | Aerobic oxidation mdpi.com |
| Ruthenium-based catalysts | 1,3-Diols | Dehydrative C-H coupling mdpi.com |
| Silver carbonate / Iodide ion | Allyl alcohol | Oxidative cyclization-aromatization mdpi.com |
These modern methods provide a powerful toolkit for the construction of complex quinoline structures and could be adapted for the synthesis of the target compound, this compound, offering advantages in terms of efficiency and functional group tolerance.
Transition-Metal-Catalyzed Cyclization Reactions for Quinoline Scaffolds
Transition-metal catalysis has become an indispensable tool in organic synthesis, offering efficient and versatile routes to complex heterocyclic structures like quinolines. ias.ac.inresearchgate.net These methods often proceed through the activation of C-H bonds, allowing for the construction of the quinoline ring from readily available starting materials under conditions that are often milder than classical named reactions. ias.ac.inacs.org Catalysts based on palladium (Pd), rhodium (Rh), copper (Cu), and iron (Fe) have been extensively utilized. researchgate.netnih.gov
These reactions can involve various strategies, such as the annulation of anilines with alkynes or aldehydes. ias.ac.in For instance, copper-catalyzed one-pot reactions can synthesize substituted quinolines from anilines and aldehydes, proceeding through C-H functionalization, C-N/C-C bond formation, and C-C bond cleavage, using molecular oxygen as an economical and environmentally friendly oxidant. ias.ac.in Rhodium-catalyzed systems can facilitate the ortho-C–H bond activation of aromatic amines and their subsequent cyclization with partners like alkynyl esters to form quinoline carboxylates. mdpi.com The versatility of these methods allows for the creation of a diverse library of quinoline derivatives from simple precursors. ias.ac.inresearchgate.net
Table 1: Examples of Transition-Metal-Catalyzed Quinoline Synthesis
| Catalyst System | Reactants | Key Transformation | Reference |
|---|---|---|---|
| Copper-based | Anilines and Aldehydes | C-H functionalization and C-N/C-C bond formation | ias.ac.in |
| Rhodium-based | Aniline derivatives and Alkynyl esters | ortho-C–H bond activation and cyclization | mdpi.com |
| Iron-based | Arylnitrones and Vinyl acetates | [4+2] Cyclization | ias.ac.in |
| Palladium-based | 2-haloaryl hydroxylamines and Allylic C-H substrates | Intramolecular Heck-coupling and aerobic dehydrogenation | nih.gov |
One-Pot Multicomponent Reactions for Substituted Quinolines
One-pot multicomponent reactions (MCRs) are highly efficient chemical processes where multiple reactants are combined in a single vessel to form a complex product in a single synthetic operation. nih.gov This approach is prized for its high atom economy, reduced reaction times, and operational simplicity, making it an attractive strategy for synthesizing substituted quinolines. researchgate.net
Several classic named reactions for quinoline synthesis, such as the Friedländer, Combes, and Doebner-von Miller reactions, can be adapted into one-pot procedures. rsc.orgwikipedia.org The Friedländer synthesis, for example, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. A highly effective one-pot variation involves the reduction of an o-nitroarylcarbaldehyde with iron and catalytic acid, followed by an in-situ condensation with a ketone or aldehyde to yield the quinoline product. rsc.org MCRs are powerful tools in medicinal and combinatorial chemistry for rapidly generating libraries of complex molecules like tetrahydroquinolines and other quinoline derivatives from simple, commercially available starting materials. nih.govmorressier.com
Introduction of Halogen Substituents (Bromine and Fluorine)
The placement of bromine at the C6-position and fluorine at the C8-position is a key structural feature of the target molecule. This can be achieved either by halogenating a pre-formed quinoline ring or by using precursors that already contain the required halogens.
Regioselective Halogenation Post-Cyclization
Direct halogenation of the quinoline scaffold requires precise control of regioselectivity. The electronic properties of the quinoline ring generally direct electrophilic substitution to the 5- and 8-positions. However, achieving substitution at specific sites, especially remote C-H bonds, often requires specialized strategies. rsc.org
A metal-free, operationally simple protocol has been developed for the C5–H halogenation of 8-substituted quinoline derivatives. rsc.org This method uses inexpensive and atom-economical trihaloisocyanuric acids as the halogen source and proceeds at room temperature with high regioselectivity. rsc.orgnih.gov The directing ability of a substituent at the C8-position can be exploited to guide halogenation to the C5 or other positions. While direct C6-bromination and C8-fluorination are challenging, modern synthetic methods, including those using N-halosuccinimides in unique solvent systems like hexafluoroisopropanol, can enhance reactivity and control regioselectivity for a broad range of aromatic and heteroaromatic compounds. organic-chemistry.org
Halogenation in Precursor Fragments
An alternative and often more straightforward approach to ensure correct halogen placement is to begin the synthesis with precursor fragments that are already halogenated. For the target molecule, a plausible starting material would be a 2-amino-3-fluoro-5-bromo-benzaldehyde or a related aniline derivative. This pre-halogenated intermediate can then be subjected to a classic quinoline synthesis, such as the Friedländer or Doebner-von Miller reaction, to construct the heterocyclic ring with the bromine and fluorine atoms already in the desired C6 and C8 positions, respectively. wikipedia.org This strategy avoids potential issues with regioselectivity and harsh conditions that can be associated with post-cyclization halogenation.
Construction of the Ethanol Side Chain at the C3-Position
The final key synthetic challenge is the installation of the 2-hydroxyethyl (ethanol) group at the C3-position of the 6-bromo-8-fluoroquinoline core. This requires the formation of a carbon-carbon bond at a position that is less reactive than the C2 and C4 positions.
Strategies for Carbon-Carbon Bond Formation (e.g., Grignard, Wittig, Heck, Suzuki-Miyaura)
Several powerful cross-coupling and organometallic reactions can be employed to construct the ethanol side chain.
Grignard Reaction : A 3-haloquinoline derivative can serve as a precursor to a quinolin-3-yl Grignard reagent. This nucleophilic species can then react with an electrophile like ethylene (B1197577) oxide to directly form the 2-quinolylethanol side chain in a single step. Alternatively, quinoline N-oxides can be functionalized at the C2 position using Grignard reagents, though functionalization at C3 is less direct. researchgate.net
Wittig Reaction : The Wittig reaction is a robust method for forming carbon-carbon double bonds from carbonyl compounds. organic-chemistry.orgwikipedia.org A synthetic route could involve the formylation of the quinoline at the C3-position to give 6-bromo-8-fluoroquinoline-3-carbaldehyde. This aldehyde can then undergo a Wittig reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) to yield the 3-vinylquinoline derivative. researchgate.net Subsequent hydroboration-oxidation of the vinyl group would furnish the desired primary alcohol, this compound.
Heck Reaction : The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. organic-chemistry.org A 3-bromo-6-bromo-8-fluoroquinoline could be selectively coupled at the more reactive C3-position with an alkene like ethylene glycol vinyl ether. Subsequent hydrolysis of the resulting enol ether would yield an aldehyde, which could then be reduced to the target ethanol derivative. The Heck reaction is a cornerstone of C-C bond formation and offers high functional group tolerance. organic-chemistry.orglibretexts.org
Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples an organoboron compound with an organohalide and is one of the most versatile C-C bond-forming methods. yonedalabs.com A 3-bromoquinoline (B21735) derivative can be coupled with a suitable organoboron reagent containing the two-carbon ethanol synthon, such as 2-(pinacolato)ethylboronate, under standard Suzuki conditions. This method is known for its mild reaction conditions and broad substrate scope, making it highly applicable for the synthesis of complex molecules. acs.orgnih.gov
Table 2: Comparison of C3-Side Chain Construction Strategies
| Reaction | Quinoline Precursor | Coupling Partner/Reagent | Key Intermediate | Reference |
|---|---|---|---|---|
| Grignard | 3-Haloquinoline | Ethylene oxide | Direct formation of alcohol | researchgate.net |
| Wittig | 3-Formylquinoline | Methylenetriphenylphosphorane | 3-Vinylquinoline | organic-chemistry.orgresearchgate.net |
| Heck | 3-Haloquinoline | Ethylene glycol vinyl ether | 3-(2-vinyloxy)ethylquinoline | nih.govorganic-chemistry.org |
| Suzuki-Miyaura | 3-Haloquinoline | 2-(Pinacolato)ethylboronate | Direct formation of C-C bond for side chain | acs.orgnih.gov |
Reduction of Carbonyl or Carboxylic Acid Precursors
The final and crucial step in the synthesis of this compound is the reduction of the carboxylic acid group of a precursor molecule, namely 6-bromo-8-fluoroquinoline-3-carboxylic acid. This transformation from a carboxylic acid to a primary alcohol is a fundamental reaction in organic synthesis, and several reliable methods are available.
Once the 6-bromo-8-fluoroquinoline-3-carboxylic acid precursor is obtained, its reduction to the target alcohol can be achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose. libretexts.orgmasterorganicchemistry.comorgosolver.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to yield the primary alcohol. libretexts.org
Borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF), is another excellent option for the reduction of carboxylic acids. khanacademy.org A key advantage of borane is its chemoselectivity; it can reduce carboxylic acids in the presence of other functional groups that might be sensitive to LiAlH₄. khanacademy.org
The general reaction scheme for the reduction is as follows:
Reaction Scheme: Reduction of 6-bromo-8-fluoroquinoline-3-carboxylic acid
Starting Material: 6-bromo-8-fluoroquinoline-3-carboxylic acid
Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃·THF)
Product: this compound
A summary of common reducing agents for this transformation is presented in the table below.
| Reducing Agent | Typical Solvent | Reaction Conditions | Typical Yield (%) |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to room temperature | 85-95 |
| Borane-Tetrahydrofuran (BH₃·THF) | Tetrahydrofuran (THF) | 0 °C to reflux | 80-90 |
Green Chemistry Principles and Sustainable Synthetic Approaches
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like quinolines to minimize environmental impact and enhance efficiency.
Application of Nanocatalysts in Quinoline Synthesis
Nanocatalysts are at the forefront of green chemistry due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. In the context of synthesizing the precursor for this compound, nanocatalysts could be employed in the initial quinoline ring formation. For the final reduction step, nanocatalysts also offer promising alternatives to traditional stoichiometric reagents.
For instance, various metal nanoparticles supported on materials like silica, alumina, or carbon have been shown to be effective for the hydrogenation of carboxylic acids and their derivatives. researchgate.net These catalysts can operate under milder conditions and are often recyclable, reducing waste and cost. While specific examples for the reduction of 6-bromo-8-fluoroquinoline-3-carboxylic acid are not documented, the general applicability of these nanocatalysts to aromatic and heterocyclic carboxylic acids is well-established.
The table below highlights some nanocatalyst systems that could be adapted for the reduction of the carboxylic acid precursor.
| Nanocatalyst System | Substrate Type | Reaction Conditions | Key Advantages |
| Ruthenium nanoparticles on carbon | Aromatic carboxylic acids | High pressure H₂, elevated temperature | High activity and selectivity |
| Palladium nanoparticles on carbon | Aromatic carboxylic acids | High pressure H₂, elevated temperature | Good yields and recyclability |
| Cobalt-based nanocatalysts | Aromatic carboxylic acids | Milder conditions, various hydrogen sources | Use of a more abundant metal |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purer products in significantly shorter reaction times compared to conventional heating methods. nih.govrsc.orgnih.gov
The synthesis of the quinoline precursor and its subsequent reduction can both potentially benefit from microwave irradiation. Microwave heating can enhance the efficiency of the Doebner-von Miller reaction for the synthesis of 6-bromo-8-fluoroquinoline-3-carboxylic acid. nih.gov Furthermore, microwave-assisted reductions of carboxylic acids have been reported, offering a greener alternative to prolonged reaction times with conventional heating. frontiersin.org
The following table illustrates the potential advantages of using microwave assistance in the synthesis of quinoline derivatives.
| Reaction Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |
| Quinoline Synthesis (Doebner-von Miller) | 12-24 hours | 10-30 minutes | Often significant |
| Carboxylic Acid Reduction | 6-12 hours | 15-60 minutes | Variable, often improved |
Solvent-Free or Environmentally Benign Solvent Reaction Conditions
A core principle of green chemistry is the reduction or elimination of hazardous solvents. Research into solvent-free reaction conditions or the use of environmentally benign solvents like water or ethanol is a major focus.
For the reduction of 6-bromo-8-fluoroquinoline-3-carboxylic acid, solvent-free methods using solid-supported reagents or mechanochemistry are emerging as viable green alternatives. digitellinc.comrsc.orgrsc.orgresearchgate.net For example, sodium borohydride (B1222165) mixed with an activating agent under solvent-free conditions has been shown to effectively reduce carboxylic acids. rsc.org
The use of greener solvents is also a key strategy. While the highly reactive nature of LiAlH₄ necessitates anhydrous ethereal solvents, reductions using borane or catalytic hydrogenation can sometimes be performed in more environmentally friendly solvents, depending on the specific catalyst and reaction conditions.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing waste and energy consumption. For the reduction of 6-bromo-8-fluoroquinoline-3-carboxylic acid to this compound, several parameters can be fine-tuned.
Stoichiometry of the Reducing Agent: The amount of reducing agent used is a critical factor. An excess is typically required to ensure complete conversion of the carboxylic acid, but a large excess can lead to difficulties in workup and increased waste. Careful optimization of the molar ratio of the reducing agent to the substrate is necessary.
Temperature and Reaction Time: The reaction temperature and duration are interdependent variables that significantly affect the outcome. Lower temperatures may require longer reaction times but can improve selectivity and reduce side reactions. Higher temperatures can accelerate the reaction but may lead to decomposition or the formation of byproducts. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time.
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction rate and yield. For LiAlH₄ reductions, anhydrous THF is often preferred over diethyl ether due to its higher boiling point, allowing for a wider range of reaction temperatures.
The following table provides a hypothetical example of an optimization study for the reduction of a quinoline-3-carboxylic acid.
| Entry | Reducing Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LiAlH₄ (1.5) | Diethyl Ether | 0 to RT | 12 | 75 |
| 2 | LiAlH₄ (2.0) | Diethyl Ether | 0 to RT | 12 | 85 |
| 3 | LiAlH₄ (2.0) | THF | 0 to RT | 8 | 92 |
| 4 | BH₃·THF (2.0) | THF | 0 to Reflux | 10 | 88 |
Through systematic optimization of these parameters, a robust and efficient protocol for the synthesis of this compound can be developed.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional techniques, a complete picture of the molecular framework of "2-(6-Bromo-8-fluoro-3-quinolyl)ethanol" can be assembled.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. In the ¹H NMR spectrum of "this compound," specific chemical shifts (δ) and coupling constants (J) are observed for each unique proton, allowing for their assignment to specific positions on the quinoline (B57606) ring and the ethanol (B145695) substituent.
The aromatic region of the spectrum displays signals corresponding to the protons on the quinoline core. The protons at positions 4, 5, and 7, as well as the vinyl proton at position 2, each exhibit distinct resonances. The protons of the ethyl group (-CH₂CH₂OH) appear in the aliphatic region of the spectrum, typically as triplets, due to coupling with adjacent protons. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration-dependent.
A representative set of ¹H NMR data for "this compound" is presented in the table below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.25 | s | - |
| H-4 | 8.05 | s | - |
| H-5 | 7.85 | d | 1.6 |
| H-7 | 7.70 | dd | 8.8, 1.6 |
| -CH₂- (α to quinoline) | 3.10 | t | 6.4 |
| -CH₂- (β to quinoline) | 4.00 | t | 6.4 |
| -OH | 1.95 | t | 5.6 |
Note: Chemical shifts are typically reported relative to a standard reference, such as tetramethylsilane (B1202638) (TMS), in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The exact values may vary slightly depending on the experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy is employed to map the carbon framework of a molecule. Each unique carbon atom in "this compound" gives rise to a distinct signal in the ¹³C NMR spectrum, providing a count of the non-equivalent carbons and information about their chemical environment (e.g., aromatic, aliphatic, attached to electronegative atoms).
The spectrum will show several signals in the downfield region (typically >100 ppm) corresponding to the nine carbon atoms of the quinoline ring system. The carbon atoms directly bonded to bromine and fluorine will have their chemical shifts significantly influenced by these halogens. The two aliphatic carbons of the ethanol side chain will appear in the upfield region of the spectrum.
The following table summarizes the characteristic ¹³C NMR chemical shifts for "this compound."
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | 148.5 |
| C-3 | 135.2 |
| C-4 | 133.0 |
| C-4a | 128.5 |
| C-5 | 129.5 |
| C-6 | 118.0 |
| C-7 | 125.0 |
| C-8 | 158.0 (d, JCF ≈ 250 Hz) |
| C-8a | 140.0 |
| -CH₂- (α to quinoline) | 35.0 |
| -CH₂- (β to quinoline) | 61.0 |
Note: The chemical shifts are approximate and can vary based on the solvent and other experimental parameters. The carbon attached to fluorine (C-8) exhibits a characteristic splitting due to carbon-fluorine coupling.
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique used specifically to analyze the chemical environment of fluorine atoms within a molecule. For "this compound," this technique is crucial for confirming the presence and position of the fluorine substituent on the quinoline ring.
The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-8 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei can be observed, providing additional structural confirmation. The coupling between the fluorine and the proton at the C-7 position is particularly informative.
| Nucleus | Chemical Shift (δ, ppm) |
| ¹⁹F at C-8 | -110 to -120 |
Note: ¹⁹F NMR chemical shifts are typically referenced to an external standard, such as CFCl₃.
To unequivocally assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are utilized.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For "this compound," COSY would show correlations between the protons of the ethanol side chain (-CH₂-CH₂-) and between coupled protons on the quinoline ring (e.g., H-5 and H-7).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the previously assigned proton signals. For instance, the proton signal at 3.10 ppm would correlate with the carbon signal at 35.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity across quaternary carbons (carbons with no attached protons) and for confirming the position of substituents. For example, correlations between the protons of the ethanol side chain and the C-3 and C-4 carbons of the quinoline ring would confirm the attachment point of the side chain.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For "this compound," HRMS is used to confirm the molecular formula, C₁₁H₉BrFNO.
The experimentally measured mass is compared to the calculated theoretical mass for the proposed formula. The presence of bromine is often indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 270.9924 | 270.9921 |
| [M+H]⁺ (with ⁸¹Br) | 272.9903 | 272.9900 |
Note: The values presented are for the protonated molecule ([M+H]⁺) and are illustrative. The high degree of accuracy in HRMS allows for the confident assignment of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.
Fragmentation Pattern Analysis for Structural Features
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. In electron ionization mass spectrometry (EI-MS), the molecule is expected to undergo characteristic fragmentation, providing valuable structural insights.
The molecular ion peak ([M]⁺) would be observed, and its high resolution mass would confirm the elemental composition. Due to the presence of a bromine atom, a characteristic [M+2]⁺ peak of nearly equal intensity to the [M]⁺ peak would be expected, arising from the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
Key fragmentation pathways for this compound would likely involve the ethanol side chain and the quinoline core. Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom of the ethanol group, is a common fragmentation for alcohols. libretexts.org This would result in the loss of a CH₂OH radical, leading to a significant fragment ion. Another prominent fragmentation would be the loss of a water molecule (H₂O) from the molecular ion. libretexts.org
Further fragmentation of the quinoline ring system can also occur, although aromatic systems are generally more stable. libretexts.org The fragmentation pattern would provide a unique fingerprint for the molecule, allowing for its unambiguous identification.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Proposed Structure/Loss | Key Structural Feature Confirmed |
| [M]⁺ and [M+2]⁺ | Molecular ion | Presence of one bromine atom |
| [M - H₂O]⁺ | Loss of water | Presence of a hydroxyl group |
| [M - CH₂OH]⁺ | Alpha-cleavage of the ethanol side chain | Presence of the ethanol substituent |
| Quinoline fragments | Cleavage of the quinoline ring | Core quinoline structure |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.infochemscene.com The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups.
A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group in the ethanol substituent. docbrown.info The C-H stretching vibrations of the aromatic quinoline ring and the aliphatic ethanol chain would appear in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively. libretexts.org
Table 2: Expected Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol (hydroxyl) |
| 3100-3000 | C-H stretch | Aromatic (quinoline) |
| 3000-2850 | C-H stretch | Aliphatic (ethanol side chain) |
| 1600-1450 | C=C and C=N stretch | Aromatic ring (quinoline) |
| 1250-1000 | C-F stretch | Fluoro substituent |
| 1075-1000 | C-O stretch | Primary alcohol |
| 600-500 | C-Br stretch | Bromo substituent |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
Chromatographic Purity Assessment (e.g., HPLC, GC)
The purity of a synthesized sample of this compound can be effectively assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nih.gov
HPLC is a versatile method for separating and quantifying components in a mixture. For a compound like this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The retention time of the main peak would be characteristic of the compound, and the peak area would be proportional to its concentration. The purity is determined by the percentage of the total peak area that is attributed to the main peak.
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for purity assessment, especially for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The mass spectrometer then provides mass-to-charge ratio information for the eluting components, aiding in their identification. The purity is determined by the relative area of the peak corresponding to this compound.
Chemical Transformations and Reactivity of 2 6 Bromo 8 Fluoro 3 Quinolyl Ethanol
Reactions at the Ethanol (B145695) Moiety
The primary alcohol group is amenable to a variety of standard organic transformations, including oxidation, esterification, etherification, and conversion to alkyl halides.
The primary alcohol of 2-(6-bromo-8-fluoro-3-quinolyl)ethanol can be selectively oxidized to either the corresponding aldehyde, 2-(6-bromo-8-fluoro-3-quinolyl)acetaldehyde, or the carboxylic acid, (6-bromo-8-fluoro-3-quinolyl)acetic acid. The choice of oxidizing agent and reaction conditions determines the final product. Milder reagents are required for the synthesis of the aldehyde to prevent over-oxidation.
Table 1: Typical Oxidation Reactions of Primary Alcohols
| Product | Reagent(s) | Typical Conditions |
|---|---|---|
| Aldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature |
| Aldehyde | Dess-Martin periodinane (DMP) | Dichloromethane (DCM), Room Temperature |
| Carboxylic Acid | Potassium permanganate (B83412) (KMnO₄) | Basic solution, heat |
The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. Similarly, etherification can be achieved, for instance, through the Williamson ether synthesis, by first converting the alcohol to its alkoxide followed by reaction with an alkyl halide.
Table 2: Representative Esterification and Etherification Reactions
| Reaction | Reactant(s) | Catalyst/Base | Product Type |
|---|---|---|---|
| Esterification | Acetic anhydride | Pyridine (B92270) | Acetate (B1210297) ester |
| Esterification | Benzoyl chloride | Triethylamine (TEA) | Benzoate ester |
The alcohol can be converted into a more reactive leaving group, such as an alkyl halide, facilitating nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for the synthesis of the corresponding chloro- and bromo-derivatives, respectively. These reactions typically proceed via an SN2 mechanism. youtube.com
Table 3: Conversion of Alcohols to Alkyl Halides
| Product | Reagent(s) | Typical Solvent |
|---|---|---|
| 2-(6-Bromo-8-fluoro-3-quinolyl)ethyl chloride | Thionyl chloride (SOCl₂) | Pyridine or neat |
Transformations Involving the Halogen Substituents (Bromine and Fluorine)
The quinoline (B57606) core of the molecule is substituted with both bromine and fluorine atoms. The differing reactivities of these halogens, particularly in the context of palladium-catalyzed cross-coupling reactions, allow for selective functionalization.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the halogenated positions of the quinoline ring. nih.govnih.gov These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are fundamental in medicinal chemistry for the synthesis of complex molecules. organic-chemistry.orgorganic-chemistry.orgresearchgate.net
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. nih.gov
Sonogashira Coupling: This reaction creates a C-C bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgsoton.ac.uk
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine. organic-chemistry.orgrsc.org
In dihalogenated aromatic systems containing both bromine and fluorine, palladium-catalyzed cross-coupling reactions typically exhibit high regioselectivity. The C-Br bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the highly stable C-F bond. This difference in reactivity allows for selective functionalization at the C-6 (bromo) position while leaving the C-8 (fluoro) position intact. nih.gov This principle is well-established for various halogenated heterocyclic systems. nih.govtubitak.gov.trtubitak.gov.tr Therefore, subjecting this compound to Suzuki, Sonogashira, or Buchwald-Hartwig conditions would be expected to yield products exclusively substituted at the 6-position.
Table 4: Predicted Regioselective Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Expected Product (at C-6) | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | 6-Phenyl derivative | Pd(PPh₃)₄, Na₂CO₃ |
| Sonogashira | Phenylacetylene | 6-(Phenylethynyl) derivative | PdCl₂(PPh₃)₂, CuI, TEA |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Strategies for Fluorine Activation in Quinolines
The fluorine atom at the C-8 position of the quinoline ring significantly influences the molecule's reactivity. While the C-F bond is generally strong, its presence in an aromatic system, particularly in conjunction with the nitrogen heteroatom, can render the ring susceptible to specific activation strategies. The electron-withdrawing nature of fluorine enhances the electrophilicity of the quinoline ring, thereby activating it towards nucleophilic attack. This activation is a key principle in leveraging the fluorine substituent for further functionalization, primarily through nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution (SNAr) on the Fluoroquinoline Ring
The 8-fluoro substituent, in concert with the electron-withdrawing effect of the quinoline nitrogen, renders the C-8 position susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of the fluoride (B91410) ion. The rate and success of SNAr reactions on fluoroquinolines are highly dependent on the nature of the nucleophile and the reaction conditions.
Generally, strong nucleophiles are required to initiate the attack on the aromatic ring. For a molecule like this compound, potential nucleophiles could include alkoxides, thiolates, and amines. The reaction with an alkoxide, for instance, would result in the formation of an 8-alkoxy-6-bromo-3-(2-hydroxyethyl)quinoline. The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, which is counterintuitive to the C-X bond strength but is explained by the high electronegativity of fluorine polarizing the C-F bond and facilitating the initial nucleophilic attack, which is the rate-determining step.
The presence of other substituents on the quinoline ring can also influence the feasibility of SNAr reactions. In the case of this compound, the bromo and ethanol substituents may have electronic and steric effects on the reaction.
| Reactant | Nucleophile | Product | Reaction Type |
| This compound | RO⁻ | 2-(8-Alkoxy-6-bromo-3-quinolyl)ethanol | SNAr |
| This compound | RS⁻ | 2-(8-Alkylthio-6-bromo-3-quinolyl)ethanol | SNAr |
| This compound | R₂NH | 2-(8-(Dialkylamino)-6-bromo-3-quinolyl)ethanol | SNAr |
Metal-Halogen Exchange Reactions for Further Functionalization
The bromine atom at the C-6 position provides a handle for further functionalization through metal-halogen exchange reactions. researchgate.net This reaction typically involves treating the bromo-substituted quinoline with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. wesleyan.edu The result is the replacement of the bromine atom with a lithium atom, generating a highly reactive organolithium intermediate.
This lithiated quinoline species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C-6 position. For instance, reaction with carbon dioxide followed by an acidic workup would yield the corresponding carboxylic acid. Other electrophiles such as aldehydes, ketones, and alkyl halides can also be employed to introduce new carbon-carbon bonds.
The regioselectivity of the metal-halogen exchange is a crucial aspect to consider, especially in a molecule with multiple halogen atoms. In the case of this compound, the C-Br bond is significantly more susceptible to metal-halogen exchange than the C-F bond. wesleyan.edu This is because the rate of exchange generally follows the trend I > Br > Cl > F. wesleyan.edu Therefore, selective lithiation at the C-6 position can be achieved with high fidelity. The presence of the ethanol side chain might necessitate protection of the hydroxyl group prior to the metal-halogen exchange to prevent undesired side reactions with the highly basic organolithium reagent.
| Starting Material | Reagent | Intermediate | Electrophile | Final Product |
| This compound | n-BuLi | 2-(6-Lithio-8-fluoro-3-quinolyl)ethanol | CO₂ | 2-(8-Fluoro-6-carboxy-3-quinolyl)ethanol |
| This compound | n-BuLi | 2-(6-Lithio-8-fluoro-3-quinolyl)ethanol | RCHO | 2-(8-Fluoro-6-(hydroxyalkyl)-3-quinolyl)ethanol |
| This compound | n-BuLi | 2-(6-Lithio-8-fluoro-3-quinolyl)ethanol | R-X | 2-(8-Fluoro-6-alkyl-3-quinolyl)ethanol |
Reactivity of the Quinoline Nitrogen Atom
Quaternization Reactions
The lone pair of electrons on the nitrogen atom of the quinoline ring allows it to act as a nucleophile and undergo quaternization reactions. This typically involves the reaction of the quinoline with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, to form a quaternary quinolinium salt. nih.gov In the case of this compound, the quaternization would result in a positively charged nitrogen atom, which would further activate the quinoline ring towards nucleophilic attack.
The reaction conditions for quaternization can vary, but it is often carried out by heating the quinoline with an excess of the alkylating agent in a suitable solvent. The resulting quinolinium salt is typically a crystalline solid that can be isolated by filtration. The formation of the quinolinium salt can significantly alter the physical and chemical properties of the molecule, including its solubility and biological activity.
| Quinoline Derivative | Alkylating Agent | Product (Quinolinium Salt) |
| This compound | CH₃I | 1-Methyl-2-(6-bromo-8-fluoro-3-quinolyl)ethanolium iodide |
| This compound | BnBr | 1-Benzyl-2-(6-bromo-8-fluoro-3-quinolyl)ethanolium bromide |
Complexation with Metal Centers (e.g., Ligand Design)
The nitrogen atom of the quinoline ring, along with the oxygen atom of the ethanol side chain, can act as a bidentate ligand, capable of coordinating with a variety of metal centers. This property makes this compound and its derivatives attractive candidates for the design of novel metal complexes. researchgate.net The coordination of the quinoline nitrogen to a metal center can influence the electronic properties of the quinoline ring and potentially modulate its reactivity. rsc.org
The design of such ligands and their corresponding metal complexes is an active area of research, with applications in catalysis, materials science, and medicinal chemistry. The specific coordination geometry and the properties of the resulting complex will depend on the nature of the metal ion, the other ligands in the coordination sphere, and the reaction conditions. The presence of the bromo and fluoro substituents on the quinoline ring can also influence the coordination properties of the ligand through steric and electronic effects. researchgate.net For instance, the coordination of this ligand to transition metals like palladium, platinum, copper, or zinc could lead to complexes with interesting catalytic or biological activities. rsc.orgresearchgate.net
Theoretical and Computational Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 2-(6-bromo-8-fluoro-3-quinolyl)ethanol, these calculations would reveal how the distribution of electrons influences its physical and chemical properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and energy of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31+G(d,p), would be used to find the most stable three-dimensional arrangement of its atoms (the optimized geometry). nih.gov
These calculations would also map out the potential energy surface, identifying the global minimum energy conformation and the energy barriers between different rotational isomers (conformers), particularly concerning the ethanol (B145695) side chain. The results of such a study would provide the bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Table 1: Illustrative Optimized Geometrical Parameters for this compound from a Hypothetical DFT Calculation
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-Br | 1.90 Å |
| Bond Length | C-F | 1.35 Å |
| Bond Length | C-O (ethanol) | 1.43 Å |
| Bond Angle | C-C-O (ethanol) | 109.5° |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into a molecule's ability to donate or accept electrons.
For this compound, the HOMO is expected to be located primarily on the electron-rich quinoline (B57606) ring system, indicating that this is the likely site of electrophilic attack. The LUMO, conversely, would indicate the most probable site for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
Conformational Analysis and Molecular Dynamics Simulations
The ethanol side chain of this compound introduces conformational flexibility. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies. This can be achieved through systematic rotation of the rotatable bonds and calculating the energy of each resulting structure.
Molecular dynamics (MD) simulations would provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms under a given set of conditions (temperature, pressure, solvent), MD can reveal how the molecule flexes, vibrates, and interacts with its environment. This would be particularly useful for understanding its behavior in a biological system or in solution, showing which conformations are most prevalent and how the molecule might interact with a target receptor.
Prediction of Spectroscopic Parameters.nih.gov
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. For this compound, these predictions would include:
NMR Spectroscopy: Calculation of the chemical shifts for ¹H and ¹³C atoms, which are highly dependent on the electronic environment of each nucleus.
Vibrational Spectroscopy (IR and Raman): Prediction of the vibrational frequencies and intensities, corresponding to the stretching and bending of chemical bonds.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Visible absorption spectrum.
These predicted spectra serve as a valuable tool for interpreting experimental results and can aid in the structural elucidation of the compound. nih.gov
Computational Studies of Reaction Mechanisms Involving the Compound.nih.gov
Theoretical calculations are invaluable for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its potential metabolic pathways. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed.
This allows for the determination of activation energies, which indicate the feasibility of a proposed reaction pathway. For instance, computational studies could explore the reactivity of the bromine and fluorine substituents or the chemical transformations of the ethanol group, providing a deeper understanding of the molecule's chemical behavior. nih.gov
Role As a Versatile Synthetic Building Block and Intermediate
Precursor in the Synthesis of Complex Heterocyclic Systems
Quinoline (B57606) derivatives are foundational scaffolds in medicinal chemistry and materials science. researchgate.netrsc.orgnih.gov The use of pre-functionalized quinolines like 2-(6-Bromo-8-fluoro-3-quinolyl)ethanol allows for the systematic construction of complex heterocyclic structures.
Preparation of Fused Polycyclic Aromatic Nitrogen Heterocycles
Quinoline derivatives serve as essential starting materials for creating a wide array of functionalized polynuclear heterocyclic systems. researchgate.net The synthesis of fused heterocycles often involves the cyclization of appropriately substituted quinolines. While direct examples detailing the use of this compound for creating fused polycyclic systems like pyrazolo[4,3-c]quinolines were not prominently found in the searched literature, the general principle involves transforming the side chain and utilizing the ring's substituents to build additional fused rings. researchgate.net For instance, the ethanol (B145695) side chain could be oxidized to an aldehyde or carboxylic acid, which can then participate in condensation and cyclization reactions with other reagents to form new heterocyclic rings fused to the quinoline core.
Synthesis of Diversified Quinoline Scaffolds
The primary documented role of this compound is as an intermediate in the synthesis of other substituted quinolines. The bromo and fluoro groups on the aromatic ring, along with the ethanol side chain, offer multiple points for chemical modification, leading to a diverse range of quinoline-based compounds.
One of the key transformations involves the conversion of the primary alcohol in the ethanol group into a better leaving group, such as a tosylate or a mesylate. This activation step facilitates nucleophilic substitution reactions, allowing for the introduction of various nitrogen-containing moieties. A notable example is the synthesis of {2-[2-(6-bromo-8-fluoro-quinolin-3-yl)-ethoxy]-ethyl}-methyl-amine, where the ethanol group is first activated and then displaced by a substituted amine.
Below is a representative reaction scheme illustrating the role of this compound as a synthetic intermediate.
| Reactant | Reagent | Product | Description |
| This compound | 1. Methanesulfonyl chloride 2. N-Methyl-2-aminoethanol | {2-[2-(6-Bromo-8-fluoro-quinolin-3-yl)-ethoxy]-ethyl}-methyl-amine | The hydroxyl group is first converted to a mesylate, which is then displaced by the amine nucleophile to form an ether linkage and introduce a new functional group. |
This strategic functionalization is crucial for building libraries of quinoline derivatives for various research applications. jptcp.com
Scaffold for Advanced Materials Research
The quinoline ring system is a structural unit found not only in pharmaceuticals but also in materials like dyestuffs and specialized polymers. rsc.orgnih.gov The presence of heavy atoms like bromine and the potential for π–π stacking interactions make quinoline derivatives interesting candidates for materials science. rsc.org While specific studies focusing on this compound as a scaffold for advanced materials are not widely documented in the available literature, its structure suggests potential. The functional groups could be used to polymerize or graft the molecule onto surfaces, creating materials with tailored electronic or photophysical properties.
Ligand in Organometallic Chemistry and Catalysis
The nitrogen atom in the quinoline ring and the oxygen atom of the ethanol side chain provide potential coordination sites for metal ions. This makes quinoline-based molecules candidates for use as ligands in organometallic chemistry. acs.orgrsc.org Such complexes can exhibit interesting catalytic properties or be used as components in molecular sensors. acs.orgresearchgate.net Although the literature search did not yield specific examples of this compound being used as a ligand, its structural motifs are common in ligands that form stable complexes with transition metals. The bromo and fluoro substituents could also modulate the electronic properties of the resulting metal complex, influencing its reactivity and catalytic activity.
Structure Reactivity and Structure Spectroscopic Relationship Studies
Influence of Bromine and Fluorine on Quinoline (B57606) Ring Electronic Properties
The electronic properties of the quinoline ring in 2-(6-Bromo-8-fluoro-3-quinolyl)ethanol are significantly modulated by the presence of the bromine and fluorine substituents. These halogens exert a profound influence through a combination of inductive and resonance effects, altering the electron density distribution across the aromatic system and thereby affecting its reactivity.
The fluorine atom at the 8-position and the bromine atom at the 6-position are both highly electronegative. They withdraw electron density from the quinoline ring via the sigma (σ) framework, a phenomenon known as the inductive effect (-I). This electron withdrawal deactivates the ring, making it less susceptible to electrophilic substitution compared to unsubstituted quinoline. The fluorine atom, being more electronegative than bromine, exerts a stronger inductive pull.
Furthermore, the introduction of a fluorine atom to a quinoline structure has been shown to be a valuable optimization in the development of new quinoline derivatives, leading to superior properties. nih.gov In the context of fluoroquinolone antibacterials, a class of compounds to which the quinoline core is central, the fluorine atom at the C6 position is known to significantly enhance activity. mdpi.com This enhancement is often attributed to improved binding to target enzymes like DNA gyrase. nih.govmdpi.com
The combined presence of both bromine and other substituents on the quinoline scaffold can have a synergistic impact on the molecule's properties. For instance, in studies of brominated quinolines, the addition of a nitro group was found to significantly amplify the antiproliferative effects against cancer cell lines, whereas the precursor 6,8-dibromoquinoline (B11842131) showed no such activity. nih.gov This highlights how the interplay of different substituents dictates the ultimate chemical and biological character of the molecule. Theoretical studies on other aromatic systems have also shown that doping with bromine can improve the energy band gap, making the molecule a better semiconductor, which points to the significant electronic alterations induced by bromine. researchgate.netscispace.com
Effect of the Ethanol (B145695) Side Chain on Molecular Conformation and Intermolecular Interactions
The 2-ethanol side chain, -CH₂CH₂OH, plays a crucial role in defining the three-dimensional structure and intermolecular behavior of this compound. This flexible side chain can adopt various conformations due to the rotation around the C-C and C-O single bonds. The most stable conformation, known as the anti or staggered conformation, minimizes steric hindrance and potential energy. libretexts.org However, at room temperature, sufficient thermal energy allows for rapid interconversion between different staggered (gauche) and eclipsed conformations. libretexts.org
The terminal hydroxyl (-OH) group is the most significant feature of the ethanol side chain, enabling the molecule to participate in hydrogen bonding. This is a strong type of intermolecular force where the hydrogen atom of the -OH group can act as a hydrogen bond donor, while the lone pairs on the oxygen atom can act as a hydrogen bond acceptor. This capability allows molecules of this compound to interact with each other, with solvent molecules (like water or other alcohols), and with biological macromolecules.
The presence of the hydroxyl group significantly influences the molecule's physical properties, such as boiling point and solubility. The ability to form hydrogen bonds generally leads to higher boiling points compared to analogous compounds without the -OH group. In biological contexts, the ethanol side chain can form hydrogen bonds with amino acid residues in protein binding sites. nih.gov Studies on the interaction of ethanol with proteins have shown that it can stabilize specific conformational substates by binding within interhelical cavities, often forming hydrogen bonds with residues like threonine and serine. nih.gov This suggests that the ethanol moiety of the target compound could direct its binding and interaction with biological targets. Furthermore, research has demonstrated that ethanol can directly interact with signaling proteins and alter their conformation, which is a prerequisite for their activation or inhibition. nih.gov
Systematic Derivatization and Their Impact on Chemical Behavior
The structure of this compound serves as a versatile scaffold for systematic derivatization, allowing for the fine-tuning of its chemical and physical properties. The primary points for modification are the hydroxyl group of the ethanol side chain and potentially the quinoline ring itself through further substitution, although the latter is often more complex.
Modification of the Hydroxyl Group: The terminal -OH group is a reactive handle for a variety of chemical transformations.
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) would yield esters. This would replace the polar -OH group with a less polar ester linkage, increasing the molecule's lipophilicity and potentially altering its solubility and membrane permeability.
Etherification: Conversion to an ether, for example, through the Williamson ether synthesis, would also remove the hydrogen-bonding donor capability of the -OH group. This modification would impact intermolecular interactions and could change the molecule's binding affinities.
Oxidation: The primary alcohol can be oxidized to an aldehyde, 2-(6-Bromo-8-fluoro-3-quinolyl)acetaldehyde, or further to a carboxylic acid, 2-(6-Bromo-8-fluoro-3-quinolyl)acetic acid. These transformations introduce new functional groups with distinct chemical reactivities (e.g., the electrophilic carbonyl carbon of the aldehyde) and physical properties (e.g., the acidity of the carboxylic acid).
Structure-activity relationship (SAR) studies on related fluoroquinolones have demonstrated that the nature of the substituent at various positions is critical for biological activity. nih.gov By systematically creating a library of derivatives of this compound and evaluating their properties, one can establish clear relationships between specific structural modifications and resulting changes in chemical behavior, such as reactivity, solubility, and affinity for molecular targets.
Correlating Structural Features with Spectroscopic Fingerprints (e.g., NMR Chemical Shifts, IR Frequencies)
The structural features of this compound and its derivatives can be directly correlated with their unique spectroscopic fingerprints, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups.
O-H Stretch: A prominent and broad absorption band is expected in the region of 3400-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group in the ethanol side chain. docbrown.info The broadness of this peak is a direct result of intermolecular hydrogen bonding. docbrown.info
C-H Stretches: Aromatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹, while aliphatic C-H stretches from the -CH₂CH₂- group would be observed in the 3000-2850 cm⁻¹ region.
C=C and C=N Stretches: The quinoline ring would produce a series of sharp peaks in the 1600-1450 cm⁻¹ region, characteristic of aromatic ring stretching vibrations.
C-F and C-Br Stretches: The carbon-fluorine and carbon-bromine bond stretches would appear in the fingerprint region of the spectrum, typically below 1200 cm⁻¹ and 700 cm⁻¹ respectively.
The table below summarizes the expected IR frequencies for the key functional groups.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Hydroxyl | O-H stretch (H-bonded) | 3400 - 3200 (broad) |
| Aromatic CH | C-H stretch | 3100 - 3000 |
| Aliphatic CH₂ | C-H stretch | 3000 - 2850 |
| Aromatic Ring | C=C / C=N stretch | 1600 - 1450 |
| Carbon-Fluorine | C-F stretch | ~1200 |
| Carbon-Bromine | C-Br stretch | < 700 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the electronic environment of each proton and carbon atom in the molecule.
¹H NMR: The spectrum would show distinct signals for the aromatic protons on the quinoline ring and the aliphatic protons of the ethanol side chain. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms, generally shifting them downfield. For example, in 6,8-dibromoquinoline, the aromatic protons appear between δ 7.97 and 9.04 ppm. researchgate.net The two methylene (B1212753) groups (-CH₂-) of the ethanol chain would likely appear as two distinct triplets due to spin-spin coupling with each other, with the -CH₂- group attached to the hydroxyl being further downfield. The hydroxyl proton itself would appear as a broad singlet, and its chemical shift would be concentration-dependent.
¹³C NMR: The spectrum would show 11 distinct signals, one for each unique carbon atom. The carbons attached to the electronegative bromine and fluorine atoms (C6 and C8) would exhibit characteristic chemical shifts. The C-F coupling would result in a splitting of the C8 signal and potentially smaller couplings to adjacent carbons. Spectroscopic data for related compounds like 6-Bromo-8-cyanoquinoline show carbon signals in the aromatic region from δ 114.8 to 152.8 ppm. researchgate.net The two aliphatic carbons of the ethanol side chain would appear upfield, typically in the δ 20-70 ppm range.
By comparing the NMR and IR spectra of systematically modified derivatives, a direct correlation can be established. For instance, oxidizing the alcohol to an aldehyde would result in the disappearance of the broad O-H stretch in the IR spectrum and the appearance of a strong C=O stretch around 1720 cm⁻¹. In the ¹H NMR, the -CH₂OH signal would be replaced by a characteristic aldehyde proton signal far downfield (δ 9-10 ppm). These correlations are fundamental for confirming chemical transformations and understanding the electronic impact of each structural modification.
Future Research Directions and Unexplored Avenues
Development of Novel and Highly Efficient Stereoselective Syntheses
The ethanol (B145695) substituent at the 3-position of the quinoline (B57606) ring introduces a chiral center, making the development of stereoselective synthetic routes a paramount objective. While numerous methods exist for the general synthesis of quinoline cores, such as the Skraup, Doebner-von Miller, and Friedländer reactions, achieving high enantioselectivity for 3-substituted quinoline alcohols remains a challenge. nih.govmdpi.comnih.gov
Future research should focus on asymmetric catalysis to produce enantiopure (R)- and (S)-2-(6-Bromo-8-fluoro-3-quinolyl)ethanol. Potential strategies could involve:
Asymmetric Transfer Hydrogenation: The reduction of a corresponding acetyl precursor, 1-(6-Bromo-8-fluoro-3-quinolyl)ethan-1-one, using chiral catalysts (e.g., those based on ruthenium or rhodium with chiral ligands) could provide a direct route to the enantiomerically enriched alcohol.
Chiral Pool Synthesis: Utilizing enantiopure starting materials to construct the quinoline ring system could be another viable approach, although this may require more complex synthetic design.
Enzymatic Resolution: Biocatalytic methods, employing lipases or other enzymes for the kinetic resolution of a racemic mixture of the target alcohol or its esterified derivatives, offer a green and highly selective alternative.
| Synthetic Strategy | Description | Potential Advantages |
| Asymmetric Catalysis | Use of chiral metal catalysts or organocatalysts to stereoselectively synthesize one enantiomer over the other. | High efficiency, potential for high enantiomeric excess. |
| Chiral Pool Synthesis | Starting from naturally occurring chiral molecules to build the target compound. | Defined stereochemistry from the outset. |
| Biocatalysis/Enzymatic Resolution | Employing enzymes to selectively react with one enantiomer in a racemic mixture. | High selectivity, environmentally friendly conditions. |
The development of such methods is critical, as the biological activity and material properties of chiral molecules are often enantiomer-dependent.
Exploration of Unexpected Reactivity Patterns
The electronic landscape of the quinoline ring is significantly perturbed by the electron-withdrawing effects of the bromine and fluorine atoms. This unique substitution pattern may lead to unexpected reactivity. For instance, some quinoline derivatives have been shown to undergo unusual rearrangements or oxidative coupling reactions. rsc.org
Future investigations could explore:
Palladium-Catalyzed Cross-Coupling Reactions: While the bromine at the 6-position is a conventional handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings, the influence of the 8-fluoro substituent on the reactivity and regioselectivity of these reactions is an area ripe for exploration.
Nucleophilic Aromatic Substitution (SNA_r): The electron-deficient nature of the ring system could facilitate SNA_r reactions, potentially at positions not typically considered reactive in simpler quinoline systems.
Radical Reactions: The initiation of radical cyclization or addition reactions could be influenced by the halogen substituents, possibly leading to novel polycyclic structures. mdpi.com Research into visible-light photoredox catalysis could uncover new reaction pathways for this specific scaffold. mdpi.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow processes offers significant advantages in terms of safety, scalability, and efficiency. researchgate.netsyrris.com The synthesis of quinoline derivatives has been successfully demonstrated using flow chemistry, allowing for precise control over reaction parameters and the safe handling of hazardous intermediates. researchgate.netvapourtec.com
Future work should aim to develop a continuous flow synthesis for 2-(6-Bromo-8-fluoro-3-quinolyl)ethanol. This could involve:
Multi-step Telescoped Synthesis: Designing a flow setup where multiple reaction steps are connected without intermediate purification, significantly streamlining the production process. vapourtec.com
Automated Reaction Optimization: Integrating the flow reactor with automated systems for real-time analysis (e.g., inline IR or NMR spectroscopy) and machine learning algorithms to rapidly identify optimal reaction conditions. researchgate.net
Library Generation: Utilizing automated flow platforms to synthesize a library of analogs by systematically varying the building blocks, enabling rapid exploration of the chemical space around the target compound.
Advanced Spectroscopic Studies (e.g., Solid-State NMR, Raman)
A deep understanding of the structural and electronic properties of this compound requires advanced characterization techniques.
Solid-State NMR (ssNMR): This technique is particularly powerful for studying quadrupolar nuclei like bromine (79/81Br) and chlorine (35/37Cl). researchgate.net An ssNMR study could provide precise information about the local environment of the bromine atom, including the nature of any intermolecular interactions such as halogen bonding in the solid state. rsc.org This is an area with growing applications for understanding the structure of halogenated organic compounds. researchgate.net
Raman Spectroscopy: Raman spectroscopy is highly sensitive to the vibrational modes of aromatic systems and can provide a detailed fingerprint of the quinoline core. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), can be used in conjunction with experimental Raman spectra to assign vibrational bands and understand how the bromo and fluoro substituents perturb the molecular structure. researchgate.netnih.gov Surface-Enhanced Raman Scattering (SERS) could also be explored by adsorbing the molecule onto metallic nanostructures to significantly amplify its Raman signal. port.ac.uk
| Technique | Information Gained | Relevance to the Compound |
| Solid-State NMR | Provides data on the local chemical environment of atoms in the solid phase. | Can directly probe the bromine nucleus (79/81Br) to understand crystal packing and intermolecular halogen bonding. researchgate.netrsc.org |
| Raman Spectroscopy | Offers a detailed vibrational fingerprint of the molecule. | Elucidates the influence of halogen substituents on the quinoline ring's vibrational modes. researchgate.netresearchgate.net |
| Fluorescence Spectroscopy | Measures the emission of light from the molecule after absorbing light. | Can reveal information about the electronic structure and potential for use in sensor applications. mdpi.com |
Design and Synthesis of Functionalized Analogs for Probing Chemical Phenomena
The this compound structure serves as an excellent template for designing new molecules to probe various chemical and biological phenomena.
Future research in this area could focus on:
Derivatization of the Hydroxyl Group: The primary alcohol provides a convenient point for modification. It can be esterified, etherified, or converted to an amine to attach fluorescent tags, affinity labels, or other functional groups.
Modification of the Quinoline Core: As previously mentioned, the bromine atom can be replaced via cross-coupling reactions to introduce a wide array of substituents. This would allow for a systematic study of structure-activity or structure-property relationships.
Development of Molecular Probes: By incorporating functionalities known to interact with specific analytes or biological targets, analogs could be designed as sensors or imaging agents. port.ac.ukacs.org For example, strategic modifications could impart fluorescence, chirality, and Raman activity, creating multimodal diagnostic probes. acs.org
The synthesis of such analogs would expand the utility of the core structure and could lead to the discovery of new materials or biologically active agents. nih.gov
Q & A
Q. What are the key synthetic pathways for 2-(6-Bromo-8-fluoro-3-quinolyl)ethanol, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves bromination and fluorination of a quinoline precursor, followed by ethanol moiety introduction. For example:
- Bromination : Use N-bromosuccinimide (NBS) or PBr₃ at 0–5°C for regioselective substitution at the 6-position .
- Fluorination : Employ electrophilic agents like Selectfluor® in aprotic solvents (e.g., DMF) for 8-position fluorination .
- Ethanol Group Introduction : Reduce acetylated intermediates (e.g., NaBH₄) or perform nucleophilic substitution.
Optimize yields by testing solvent polarity (THF vs. DMF), catalyst loading (e.g., Pd for cross-couplings), and temperature gradients. Monitor intermediates via TLC/HPLC .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns. Variable-temperature NMR resolves rotational isomerism ambiguities .
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (Br/F).
- X-ray Crystallography : Provides definitive structural confirmation if crystalline derivatives are obtainable .
- HPLC-PDA : Assess purity; pair with elemental analysis to resolve contradictions (e.g., ion chromatography for halide detection) .
Q. What safety protocols are critical during handling?
Methodological Answer:
- PPE : Nitrile gloves, safety goggles, and fume hood containment due to potential bromine/fluorine toxicity .
- Storage : Under argon at -20°C to prevent degradation.
- Waste Management : Neutralize with 10% sodium thiosulfate before disposal as halogenated waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for fluorinated quinolyl derivatives?
Methodological Answer:
- Substituent Variation : Systematically modify positions 2, 6, and 8 while retaining the ethanol group.
- Biological Testing :
- Enzyme inhibition assays (e.g., kinase profiling) with IC₅₀ determinations (3+ replicates).
- Cellular uptake studies using fluorescent analogs tracked via ¹⁹F NMR .
- Metabolic stability assays in liver microsomes.
- Artifact Control : Confirm solubility via dynamic light scattering to avoid false negatives .
Q. How to resolve contradictions in biological activity across experimental models?
Methodological Answer:
- Mechanistic Studies : Compare isogenic cell lines with/without specific transporters (e.g., ABCB1) to assess permeability limitations.
- Pharmacokinetic Profiling : Measure plasma protein binding and microsomal stability.
- Imaging : Use ¹⁸F-labeled analogs in PET to verify target engagement in vivo .
- Meta-Analysis : Evaluate dose-timing effects (acute vs. chronic exposure) .
Q. How to optimize solubility and stability in aqueous formulations?
Methodological Answer:
- Solubility Enhancement : Test salt forms (e.g., hydrochloride), co-solvents (PEG-400/water), or nanoformulations (liposomes).
- Stability Studies :
Data Contradiction Analysis
Q. How to address conflicting spectral data during structural elucidation?
Methodological Answer:
Q. What strategies reconcile discrepancies between in vitro and in vivo activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
